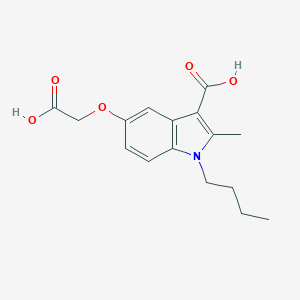
1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid, also known as BMIM, is a synthetic compound that has gained attention for its potential applications in scientific research. BMIM is a derivative of indole-3-carboxylic acid, a naturally occurring compound found in plants. The synthesis of BMIM involves a multistep process that requires the use of several reagents and solvents.
作用機序
The mechanism of action of 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes or signaling pathways in the body. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the growth and spread of cancer cells. This compound has also been shown to inhibit the activation of NF-kappaB, a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. Additionally, this compound has been shown to reduce the production of reactive oxygen species, which can cause damage to cells and tissues.
実験室実験の利点と制限
1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and modified to suit specific research needs. This compound is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, this compound also has some limitations. It is a relatively new compound, and its effects on the body are not fully understood. Additionally, this compound is not widely available, which may limit its use in some research settings.
将来の方向性
There are several future directions for research on 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid. One area of focus is the development of drug delivery systems that use this compound as a targeting agent. Another area of focus is the study of this compound's effects on specific types of cancer cells, as well as its potential use in combination with other cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body.
合成法
The synthesis of 1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid involves the reaction of 2-methylindole-3-carboxylic acid with butyl bromide in the presence of potassium carbonate. The resulting product is then reacted with sodium methoxide and chloroacetic acid to produce this compound. This multistep process requires careful handling of reagents and solvents to ensure the purity of the final product.
科学的研究の応用
1-butyl-5-(carboxymethoxy)-2-methyl-1H-indole-3-carboxylic acid has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. This compound has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, this compound has been studied for its potential use in drug delivery systems, as it can be easily modified to target specific cells or tissues.
特性
分子式 |
C16H19NO5 |
|---|---|
分子量 |
305.32 g/mol |
IUPAC名 |
1-butyl-5-(carboxymethoxy)-2-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C16H19NO5/c1-3-4-7-17-10(2)15(16(20)21)12-8-11(5-6-13(12)17)22-9-14(18)19/h5-6,8H,3-4,7,9H2,1-2H3,(H,18,19)(H,20,21) |
InChIキー |
ZTLVOWMKFGTBPI-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(C2=C1C=CC(=C2)OCC(=O)O)C(=O)O)C |
正規SMILES |
CCCCN1C(=C(C2=C1C=CC(=C2)OCC(=O)O)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B271330.png)



![2-[2-(4-Quinolinyl)vinyl]quinoline](/img/structure/B271339.png)
![3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271343.png)
![4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)

![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)
